molecular formula C20H21N7O3 B11460835 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11460835
M. Wt: 407.4 g/mol
InChI Key: TUTBHAMAOWUPOK-UHFFFAOYSA-N
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Description

2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a morpholinoethyl group, and a pyridonaphthyridine core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multiple steps, starting with the construction of the triazole ring. One efficient method involves the use of continuous-flow conditions to achieve the formation of the triazole ring in a metal-free process . This method is atom economical, highly selective, and environmentally benign, avoiding the need for chromatography and isolation steps.

Industrial Production Methods

For industrial-scale production, the synthesis route must be scalable and cost-effective. The continuous-flow method mentioned above is particularly suitable for industrial applications due to its high yield and safety in handling highly energetic intermediates . Additionally, alternative synthetic routes have been developed to address issues such as regioselectivity and yield, ensuring the process is robust and efficient .

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole and pyridonaphthyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione exerts its effects involves interactions with specific molecular targets. The triazole ring and morpholinoethyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-methyl-1H-1,2,4-triazol-5-yl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione apart is its combination of the triazole ring, morpholinoethyl group, and pyridonaphthyridine core. This unique structure provides a versatile platform for chemical modifications and a wide range of applications in different scientific fields.

Properties

Molecular Formula

C20H21N7O3

Molecular Weight

407.4 g/mol

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)-8-(2-morpholin-4-ylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C20H21N7O3/c1-13-21-20(24-23-13)27-5-3-17-15(19(27)29)12-14-16(22-17)2-4-26(18(14)28)7-6-25-8-10-30-11-9-25/h2-5,12H,6-11H2,1H3,(H,21,23,24)

InChI Key

TUTBHAMAOWUPOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCN5CCOCC5

Origin of Product

United States

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